molecular formula C18H35NO2 B1245689 sphinga-4E,8E-dienine

sphinga-4E,8E-dienine

Cat. No. B1245689
M. Wt: 297.5 g/mol
InChI Key: RTQVJTLVVBJRJG-SEXYCKHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphinga-4E,8E-dienine is a sphingoid that is sphingosine having an additional trans-double bond at position 8. It has a role as a mouse metabolite. It derives from a sphingosine. It is a conjugate base of a sphinga-4E,8E-dienine(1+).

Scientific Research Applications

Synthesis and Chemical Properties

  • Sphinga-4E,8E-dienine, a key component of glycolipids in plants and fungi, has been synthesized from L-serine. This process involves hydrozirconation and catalyzed addition to Garner's aldehyde, leading to protected sphinga-4E,8E-dienine derivatives (Murakami, Hirono, & Furusawa, 2005). Additionally, selective synthesis methods for sphingadienine isomers and their conversion into glucocerebrosides with calcium ionophoretic activity have been developed (Murakami, Shimizu, & Taguchi, 2000).

Role in Biological Systems

  • Sphinga-4E,8E-dienine-containing glucocerebrosides have been isolated from various sources like basidiomycete Polyporus ellisii, exhibiting unique structures and stereochemistry (Gao, Hu, Dong, & Liu, 2001). Its presence has also been confirmed in oyster glycolipids, where it plays a significant role in the lipid composition (Hayashi & Matsubara, 1971).

Applications in Pharmacology and Medicine

  • Novel compounds like hariamide, a sulfated sphingolipid containing sphinga-4E,8E-dienine, have been isolated from marine organisms such as Zoanthus sp., suggesting potential pharmacological applications (Babu, Bhandari, & Garg, 1997). Additionally, the role of sphinga-4E,8E-dienine in fungal pathogens like Candida albicans has been explored, indicating its importance in cellular functions and potential as a target for antifungal therapies (Matsubara, Hayashi, Banno, Morita, & Nozawa, 1987).

Role in Agriculture and Plant Defense

properties

Product Name

sphinga-4E,8E-dienine

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(2S,3R,4E,8E)-2-aminooctadeca-4,8-diene-1,3-diol

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10+,15-14+/t17-,18+/m0/s1

InChI Key

RTQVJTLVVBJRJG-SEXYCKHXSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CC/C=C/[C@H]([C@H](CO)N)O

Canonical SMILES

CCCCCCCCCC=CCCC=CC(C(CO)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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